![molecular formula C21H17FN4O B5570150 8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5570150.png)

8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

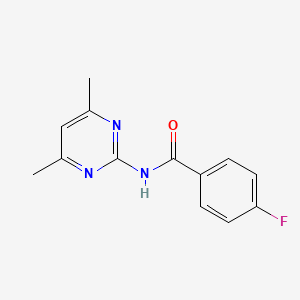

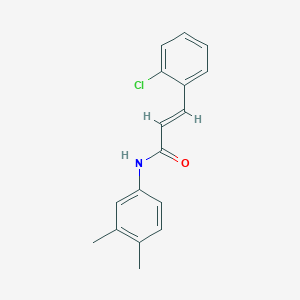

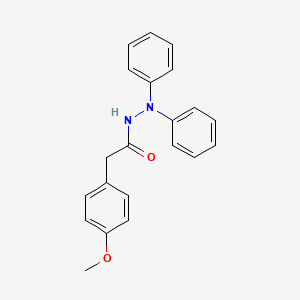

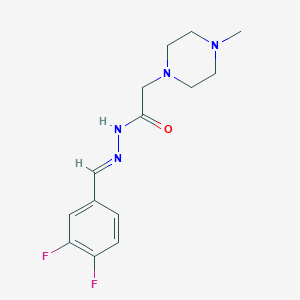

The design and synthesis of fluoroquinoline derivatives, such as "8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide," are driven by their significant potential in various fields, including medicinal chemistry and material sciences. These compounds are recognized for their structural uniqueness, offering a versatile scaffold for the development of novel agents with diverse biological activities.

Synthesis Analysis

The synthesis of fluoroquinoline derivatives often involves multi-step chemical reactions, starting from substituted anilines through processes such as Michael addition, cyclization, Mannich reaction, and condensation with semicarbazides. These methods yield compounds with antifungal activities, indicating the broad utility of fluoroquinoline scaffolds in drug design (Yuan et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals complex supramolecular arrangements. For instance, certain benzo[h]pyrazolo[3,4-b]quinoline derivatives are linked into chains and sheets by hydrogen bonds and π-π stacking interactions, showcasing the potential for diverse molecular interactions and the formation of structured networks (Y. Díaz et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their reactive nature and the possibility for further functionalization. For example, the synthesis of fluorescent quinoline derivatives through condensation and subsequent reactions highlights the adaptability of these compounds for applications requiring fluorescence properties (I. Gracheva et al., 1982).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds structurally related to 8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide have shown promising antimicrobial and antifungal properties. For instance, novel ofloxacin derivatives exhibit significant in vitro and in vivo antimycobacterial activities against various Mycobacterium tuberculosis strains and are also potent inhibitors of DNA gyrase activity in mycobacteria (Dinakaran et al., 2008). Similarly, a series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives have been synthesized and demonstrated antifungal activities against various fungi, highlighting their potential as antifungal agents (Yuan et al., 2011).

Cancer Research

Related quinoline carboxamide compounds have been explored for their potential in cancer research. The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase presents a significant step towards developing therapeutic agents for cancer treatment. These compounds have shown efficacy in combination with DNA-damaging agents in disease-relevant models, suggesting their utility in cancer therapy (Degorce et al., 2016).

Radioligand Development for PET Imaging

Compounds with a quinoline-2-carboxamide structure have been labeled and evaluated as potential radioligands for visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). These studies aim at noninvasive assessment of peripheral benzodiazepine type receptors in vivo, contributing significantly to neurology and pharmacology research (Matarrese et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-fluoro-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O/c1-25(14-15-6-9-17(10-7-15)26-13-3-12-23-26)21(27)19-11-8-16-4-2-5-18(22)20(16)24-19/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDRBCVSZFCKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-quinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5570123.png)

![N'-({(2S,4S)-4-fluoro-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5570138.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)

![1-[(4-bromo-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570165.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)